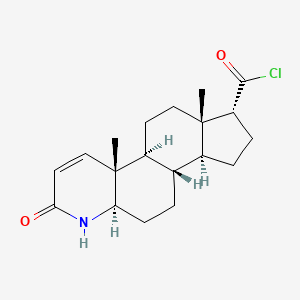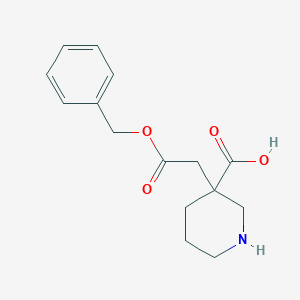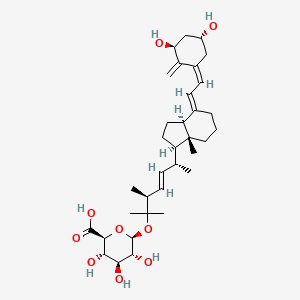
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide involves multiple steps, starting from ergocalciferol. The hydroxylation at the 1alpha and 25 positions is achieved through enzymatic or chemical methods. The glucuronidation at the 25 position is typically carried out using glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: The compound is studied for its role in regulating calcium homeostasis and immune function.
Industry: The compound is used in the development of dietary supplements and fortified foods.
Mecanismo De Acción
1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with Vitamin D response elements in the DNA, leading to the modulation of gene transcription. This process affects various molecular targets and pathways involved in calcium absorption, immune response, and cell proliferation .
Comparación Con Compuestos Similares
1alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: This is a precursor to 1alpha,25-Dihydroxy Vitamin D2 and is hydroxylated in the liver to form the active compound.
25-Hydroxy Vitamin D3: Similar to its D2 counterpart, this compound is a precursor to 1alpha,25-Dihydroxy Vitamin D3.
Uniqueness: 1alpha,25-Dihydroxy Vitamin D2 25-beta-D-Glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism compared to other Vitamin D metabolites .
Propiedades
Fórmula molecular |
C34H52O9 |
|---|---|
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H52O9/c1-18(9-10-19(2)33(4,5)43-32-29(39)27(37)28(38)30(42-32)31(40)41)24-13-14-25-21(8-7-15-34(24,25)6)11-12-22-16-23(35)17-26(36)20(22)3/h9-12,18-19,23-30,32,35-39H,3,7-8,13-17H2,1-2,4-6H3,(H,40,41)/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,27+,28+,29-,30+,32+,34-/m1/s1 |
Clave InChI |
JFUGXRPHLPUJKY-VWOVJVEUSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES canónico |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
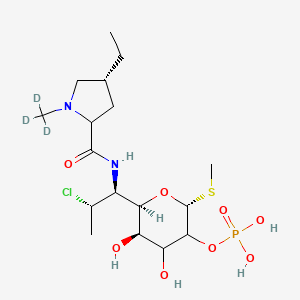
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
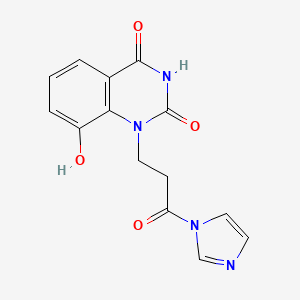

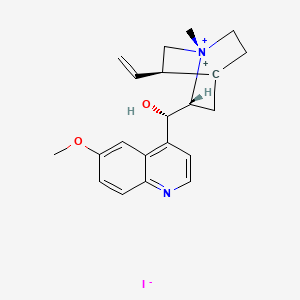
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
